molecular formula C3H3KO3 B7934453 potassium;(2R)-oxirane-2-carboxylate

potassium;(2R)-oxirane-2-carboxylate

Cat. No.: B7934453
M. Wt: 126.15 g/mol
InChI Key: CMQCDPNYSJUSEH-HSHFZTNMSA-M
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Description

Potassium;(2R)-oxirane-2-carboxylate is a chemical compound that features a potassium ion paired with an oxirane ring substituted with a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;(2R)-oxirane-2-carboxylate typically involves the reaction of (2R)-oxirane-2-carboxylic acid with a potassium base. The reaction is carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the formation of the desired product. The general reaction can be represented as:

(2R)-oxirane-2-carboxylic acid+KOHThis compound+H2O\text{(2R)-oxirane-2-carboxylic acid} + \text{KOH} \rightarrow \text{this compound} + \text{H}_2\text{O} (2R)-oxirane-2-carboxylic acid+KOH→this compound+H2​O

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include the purification of the product through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Potassium;(2R)-oxirane-2-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can open the oxirane ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted alcohols or amines.

Scientific Research Applications

Potassium;(2R)-oxirane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of potassium;(2R)-oxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its role in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    Potassium oxalate: Similar in having a potassium ion paired with a carboxylate group but lacks the oxirane ring.

    Potassium acetate: Contains a potassium ion and a carboxylate group but with a simpler acetic acid structure.

    Potassium succinate: Features a potassium ion and a dicarboxylate group, differing in the number of carboxylate groups and the absence of an oxirane ring.

Uniqueness

Potassium;(2R)-oxirane-2-carboxylate is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential applications compared to other potassium carboxylates. The oxirane ring’s ability to undergo ring-opening reactions makes it a valuable intermediate in organic synthesis and industrial processes.

Properties

IUPAC Name

potassium;(2R)-oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3.K/c4-3(5)2-1-6-2;/h2H,1H2,(H,4,5);/q;+1/p-1/t2-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQCDPNYSJUSEH-HSHFZTNMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3KO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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